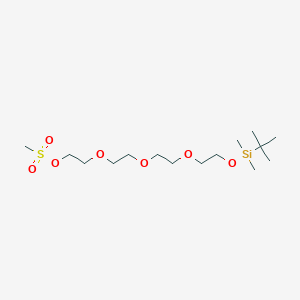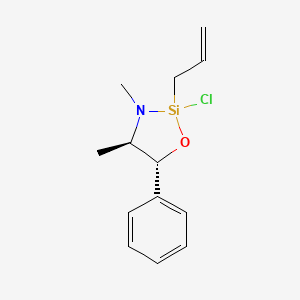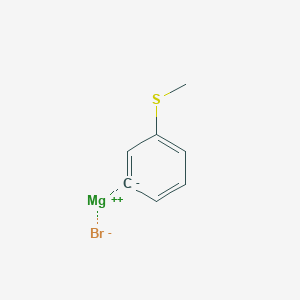![molecular formula C26H29O13P B12057739 (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)
(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The diphenoxyphosphoryl group is introduced using a phosphorus reagent (e.g., diphenylphosphoryl chloride).
- The reaction occurs at the sixth position of the oxane ring.
Deprotection:
- The acetyl groups are selectively removed using a mild base (e.g., sodium methoxide).
- The final product is obtained after deprotection.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves several steps, including protection and deprotection of functional groups. One common synthetic route is as follows:
-
Protection of Hydroxyl Groups:
- The hydroxyl groups on the oxane ring are acetylated using acetic anhydride and a suitable base (e.g., pyridine).
- This step yields the intermediate compound with acetyloxy groups at positions 3, 4, and 5.
Analyse Chemischer Reaktionen
Reactions:
Hydrolysis: The compound undergoes hydrolysis in aqueous conditions, yielding the corresponding carboxylic acid and releasing acetic acid.
Substitution Reactions: The phosphoryl group can be substituted by various nucleophiles (e.g., amines, alcohols) to modify the compound.
Common Reagents and Conditions:
- Acetic anhydride, pyridine (for acetylation)
- Diphenylphosphoryl chloride (for phosphorylation)
- Sodium methoxide (for deprotection)
Major Products:
The major products depend on the specific reactions performed. Hydrolysis leads to the carboxylic acid form.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a reagent in organic synthesis.
Biology: Studying enzymatic reactions involving acetyl groups.
Medicine: Investigating potential drug candidates.
Industry: Used in the development of specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with cellular components, enzymes, or receptors. Further research is needed to elucidate its precise mode of action.
Eigenschaften
Molekularformel |
C26H29O13P |
|---|---|
Molekulargewicht |
580.5 g/mol |
IUPAC-Name |
[4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3 |
InChI-Schlüssel |
IKZZNFIJWMQZMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)





![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)

![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)




